molecular formula C15H18 B074014 Tricyclopentabenzene CAS No. 1206-79-7

Tricyclopentabenzene

Cat. No. B074014
CAS RN: 1206-79-7
M. Wt: 198.3 g/mol
InChI Key: KVUKOIJTLDNDDB-UHFFFAOYSA-N
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Description

Tricyclopentabenzene is a chemical compound with the molecular formula C15H18 . It contains a total of 36 bonds, including 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 five-membered rings, 1 six-membered ring, 3 nine-membered rings, and 3 twelve-membered rings .


Synthesis Analysis

Tricyclopentabenzene can be synthesized through the acid-catalyzed trimerization of cyclopentanone . A study also reported the transformation of Tricyclopentabenzene to Bicyclo (10.3.0)pentadec-1 (12)ene- 2,6,7,11-tetrone (C15H18O4) and its Aldol product, 12-Hydroxy-16-oxatetracyclo (10.3.1.0.1,507,11)hexadec-7 (11)ene-2,6-dione (C15H18O4) through ozonolysis .


Molecular Structure Analysis

The molecular structure of Tricyclopentabenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 36 bonds, including 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 five-membered rings, 1 six-membered ring, 3 nine-membered rings, and 3 twelve-membered rings .


Chemical Reactions Analysis

The unique property of Tricyclopentabenzene, which retains the C15 pericycle, suggests a preference for the cleavage of π-bonds endo to the cyclopentane ring . This property offers opportunities for the synthesis of complex natural products from this hydrocarbon .


Physical And Chemical Properties Analysis

Tricyclopentabenzene has a molecular weight of 198.30 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of Tricyclopentabenzene are 198.140850574 g/mol .

Scientific Research Applications

Molecular Studies

Tricyclopentabenzene, with the formula C15H18 and a molecular weight of 198.3034 , is a subject of interest in molecular studies . Its ionization energy determinations have been studied, with values of 7.85 ± 0.05 eV and 8.36 ± 0.02 eV reported .

Oxidation Studies

In oxidation studies, Tricyclopentabenzene has been found to undergo site-selective unidirectional benzylic sp3 C–H oxidation . This process leaves the central benzene ring intact, unlike similar reactions in other compounds . The oxidation process involves RuO4, which generally attacks sp2 C–H to form oxidative products .

Synthesis of Benzylic Ketones

The oxidation process of Tricyclopentabenzene can lead to the formation of benzylic ketones . These ketones are valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals .

Transformation to Other Compounds

Tricyclopentabenzene can be transformed into other compounds. For instance, a process has been developed for the transformation of Tricyclopentabenzene to 12-hydroxy-16-oxatetracyclo[10.3.1.0 1,5 .0 7,11 ]hexadec-7(11)-en-2,6-dione .

Precursor to Fullerene and Graphene

Tricyclopentabenzene is a precursor towards fullerene and graphene . Its selective transformation into keto derivatives is highly desirable due to the diverse utility of the keto functionality in various synthetic elaborations towards these materials .

Energy Studies

The potential energy, energy barrier, and HOMO-LUMO energy gap of the products of Tricyclopentabenzene oxidation have been analyzed using density functional theory (DFT) calculations . This makes it a subject of interest in energy studies.

Future Directions

The unique property of Tricyclopentabenzene offers opportunities for the synthesis of complex natural products . This could be a potential area for future research and development.

Mechanism of Action

Target of Action

Tricyclopentabenzene, a chemical compound with the formula C15H18 , primarily targets the benzylic sp3 C–H bonds in organic synthesis . These bonds play a crucial role in the transformation of benzocyclotrimers (BCTs) into their keto derivatives .

Mode of Action

Tricyclopentabenzene interacts with its targets through a process known as unidirectional benzylic sp3 C–H oxidation . This interaction results in the formation of benzylic ketones . Interestingly, the central benzene ring remains intact during this process .

Biochemical Pathways

The biochemical pathways affected by tricyclopentabenzene primarily involve the oxidation of alkylarenes . This oxidation provides valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals . The exact downstream effects of these pathways are complex and depend on the specific context of the reaction.

Pharmacokinetics

The compound’s molecular weight of 1983034 may influence its bioavailability

Result of Action

The primary result of tricyclopentabenzene’s action is the formation of benzylic ketones . These ketones are highly desirable due to their diverse utility in various synthetic elaborations towards graphene and buckminsterfullerene .

Action Environment

The action, efficacy, and stability of tricyclopentabenzene can be influenced by various environmental factors. For instance, the presence of ruthenium complexes, which are commonly employed in various oxidative transformations, can affect the compound’s action . .

properties

IUPAC Name

2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUKOIJTLDNDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CCCC3=C4CCCC4=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152924
Record name Tricyclopentabenzene
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclopentabenzene

CAS RN

1206-79-7
Record name Tricyclopentabenzene
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Record name Trindan
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Record name Tricyclopentabenzene
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Record name 1206-79-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the unique chemical transformations Trindane can undergo?

A1: Trindane exhibits interesting reactivity due to its fused ring system. For example, it can be completely oxidized by Ru(VIII) to yield a single, unfragmented product with retention of the C15 pericycle. [] This unusual oxidation occurs within the framework of the peripheral methylenes, forming 4-[(1R,2S,4R,5S)-1,2,5-Trihydroxy-3-oxabicyclo[3.3.0]octane-4-spiro-1′-(2′-oxocyclopentan)-2-yl]butanoic acid. [] Additionally, ozonolysis of Trindane primarily results in the formation of bicyclo(10.3.0)pentadec-1(12)ene- 2,6,7,11-tetrone and its aldol product. [] This reaction highlights the preference for cleavage of pi-bonds endo to the cyclopentane ring. [] These unique transformations demonstrate Trindane's potential as a starting material for synthesizing complex molecules.

Q2: What is the molecular formula and weight of Tricyclopentabenzene?

A2: Tricyclopentabenzene (Trindane) has the molecular formula C15H18 and a molecular weight of 198.30 g/mol. [, ]

Q3: How can Tricyclopentabenzene be synthesized?

A3: Tricyclopentabenzene can be synthesized through the acid-catalyzed trimerization of cyclopentanone. [] This relatively simple synthesis makes Trindane an attractive starting material for the synthesis of more complex molecules, especially those with structural similarities to natural products. []

Q4: Are there any potential applications for Trindane derivatives?

A4: The unique reactivity of Trindane, particularly its ability to undergo selective oxidations and ozonolysis, suggests its derivatives could be valuable in organic synthesis. [, ] The resulting compounds often possess structural features found in various natural products. [] Therefore, Trindane derivatives hold potential as building blocks for synthesizing complex molecules with potential biological activity or other useful applications.

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